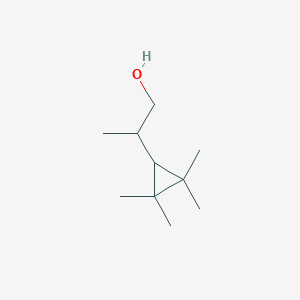

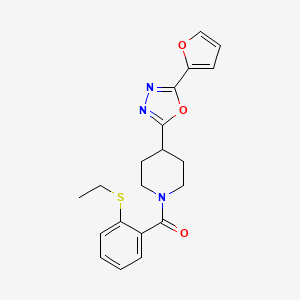

![molecular formula C19H18N2O4 B2671927 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 77960-20-4](/img/structure/B2671927.png)

2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It seems to contain an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit diverse pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Research has shown that derivatives of indole carboxylic acids, similar in structure to the compound , have been synthesized and evaluated for various biological activities. For instance, Lehr et al. (2001) synthesized derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, evaluating their ability to inhibit arachidonic acid release mediated by cytosolic phospholipase A(2) in human platelets, highlighting one of the most active compounds with significant inhibitory potency Lehr, M., Klimt, M., & Elfringhoff, A. S., 2001.

Molecular Mechanisms and Biological Activities

The compound's analogs have been part of studies focusing on the molecular mechanisms underlying their biological activities. In particular, the reaction of indole carboxylic acid/amide with propargyl alcohols, as investigated by Selvaraj et al. (2019), demonstrated the formation of lactams and lactones through annulation, migration, and decarboxylative cyclization processes. This research provides insights into the chemical behavior and potential applications of indole derivatives in synthetic chemistry Selvaraj, K., Debnath, S., & Swamy, K., 2019.

Electrochemical Studies and Oxidation Products

Electrochemical and enzymatic studies have examined the oxidation of indole-3-acetic acid, a related compound, to understand its role and transformation within biological systems. Hu and Dryhurst (1997) explored the electrochemically driven and peroxidase/O2-mediated oxidation of indole-3-acetic acid at physiological pH, identifying major reaction products and shedding light on potential biological roles and pathways Hu, T., & Dryhurst, G., 1997.

Synthesis and Application in Material Science

Indole derivatives have also been explored for their potential in material science. Aebly et al. (2018) detailed the synthesis of eumelanin-inspired dihydroxyindole-2-carboxylate ethyl ester derivatives, underscoring the importance of these molecules in understanding melanin and developing biomimetic materials Aebly, A. H., Levy, J. N., Steger, B. J., Quirke, J., & Belitsky, J., 2018.

Eigenschaften

IUPAC Name |

3-[2-(1H-indol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17-16-15(18(23)24)14-5-7-19(16,25-14)10-21(17)8-6-11-9-20-13-4-2-1-3-12(11)13/h1-5,7,9,14-16,20H,6,8,10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHPRHVRHUWVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

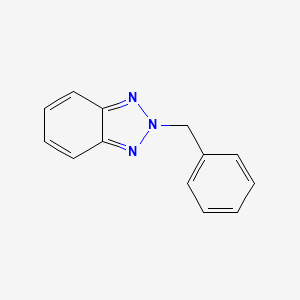

![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)

![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)

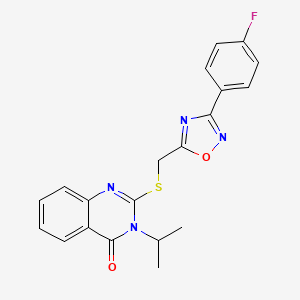

![1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2671855.png)

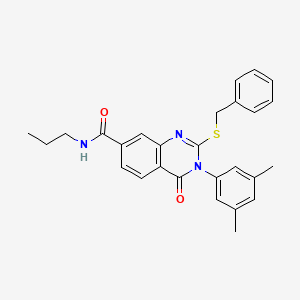

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2671856.png)

![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)